3-(Hydroxyamino)-1H-isoindol-1-one
Description
Significance of 1H-Isoindol-1-one Derivatives in Medicinal Chemistry and Organic Synthesis
The 1H-isoindol-1-one scaffold, also known as isoindolinone, is a privileged structure in the fields of medicinal chemistry and organic synthesis. Its derivatives are recognized as fundamental building blocks for a wide array of natural products and synthetically developed compounds. chemicalbook.com The isoindolinone framework is a versatile scaffold found in many bioactive fungal metabolites and serves as a foundational structure in various pharmaceutical compounds. nih.gov
The significance of this class of compounds is underscored by the broad spectrum of biological activities they exhibit. Research has demonstrated that isoindolinone derivatives possess properties including:
Anti-inflammatory and Analgesic: Many derivatives have been designed and investigated for their potential to act as analgesics and anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX). epa.govresearchgate.netresearchgate.net
Neuroprotective: Certain isoindolinone derivatives have been evaluated as potential treatments for neurodegenerative conditions like Alzheimer's disease through the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). spectrabase.com
Antimicrobial and Antiviral: The scaffold is associated with antimicrobial, antifungal, and antiviral activities, including against HIV. chemicalbook.comresearchgate.netspectrabase.com
Antitumor: Various derivatives have been studied for their potential in cancer treatment. chemicalbook.com
Other Medicinal Properties: The range of activities also extends to anxiolytic, muscle relaxant, antipsychotic, and antidiabetic properties. chemicalbook.com
In organic synthesis, imides and their derivatives, including the isoindolone core, are valuable intermediates. nih.gov The hydrophobicity of the phthalimide (B116566) moiety, a related structure, can enhance the ability of compounds to cross biological membranes. nih.gov Furthermore, the unique electronic properties of the delocalized π-electron system in isoindolones make them candidates for investigation in materials science, for example, in the development of nonlinear optical (NLO) materials. nist.gov
Historical Context of Isoindolone Research and the Introduction of 3-(Hydroxyamino)-1H-isoindol-1-one
The study of the isoindole chemical family has a rich and complex history. While the parent isoindole structure has been known for over a century, the broader class of related compounds, including isoindolinones and phthalimides, gained significant and infamous attention in the mid-20th century. ncats.io
The history of isoindolone-based therapeutic agents is inextricably linked to thalidomide. ncats.io Marketed in the late 1950s, thalidomide, which contains a phthalimide structure closely related to the isoindolone core, was discovered to have severe teratogenic effects. This tragedy catalyzed a new era of stringent drug safety regulations and, simultaneously, spurred intense scientific investigation into the compound's mechanisms of action. This research paradoxically revealed its potent immunomodulatory and antiangiogenic properties, leading to its repurposing for treating conditions like multiple myeloma and leprosy. nih.gov
The exploration of thalidomide's biological activities directly led to the development of a new generation of derivatives, known as immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide, which are now established treatments for certain cancers. ncats.io This intensive research into the isoindolone and phthalimide scaffold has resulted in the synthesis and investigation of a vast number of derivatives over the decades. nih.gov The synthesis of this compound emerged from this continued scientific interest in exploring how modifications to the core isoindolone structure can lead to new chemical properties and potential applications.
Structural Elucidation and Defining Features of this compound
The structural identity of this compound is defined by its elemental composition and the specific arrangement of its atoms. As is common with related structures, it can exist in different tautomeric forms. Spectroscopic evidence and chemical naming conventions indicate that the compound is best represented as 3-(hydroxyimino)isoindolin-1-one . This form features an oxime group (C=N-OH) at the third position of the isoindolinone ring.
The key structural features include the planar benzene (B151609) ring fused to a five-membered lactam ring. The presence of the carbonyl group of the lactam, the exocyclic carbon-nitrogen double bond of the oxime, and the hydroxyl group of the oxime are the defining functional groups that dictate the compound's chemical reactivity and physical properties. The molecule is achiral.
Compound Names Table
Structure
3D Structure
Properties
IUPAC Name |
3-nitroso-2H-isoindol-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-6-4-2-1-3-5(6)7(9-8)10-12/h1-4,9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREPLAUQAJANGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183965 | |
| Record name | 3-(Hydroxyamino)-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29833-90-7 | |
| Record name | 3-(Hydroxyamino)-1H-isoindol-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029833907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC116570 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Hydroxyamino)-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(HYDROXYAMINO)-1H-ISOINDOL-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YBP5YK0QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies for 3 Hydroxyamino 1h Isoindol 1 One and Analogous Structures
Direct Synthetic Approaches to 3-(Hydroxyamino)-1H-isoindol-1-one
Direct methods for the synthesis of this compound focus on the introduction of the hydroxyamino group in a single key step.
Reactions Involving Hydroxylamine (B1172632) and Related Nitrogen Nucleophiles
The reaction of carbonyl compounds with ammonia (B1221849) derivatives, such as hydroxylamine, is a fundamental process in organic chemistry. youtube.comncert.nic.in This approach can be applied to the synthesis of this compound. The reaction proceeds via nucleophilic addition of hydroxylamine to a carbonyl group of a suitable precursor, such as a phthalic anhydride (B1165640) derivative. asianpubs.org The initial addition product can then undergo cyclization and dehydration to yield the desired 3-substituted isoindolinone. The reaction is typically reversible and acid-catalyzed, with the equilibrium favoring product formation due to the rapid dehydration of the intermediate. ncert.nic.in
Formation via Pseudoacyl Systems and Hydroxyimino/Hydroxyamino Functionality
An alternative direct approach involves the formation of a 3-hydroxyiminoisoindolin-1-one intermediate, which can then be reduced to the corresponding 3-hydroxyamino derivative. This strategy utilizes pseudoacyl systems, which are reactive intermediates that can undergo nucleophilic attack. For instance, a suitable phthalic acid derivative can be activated to form a pseudoacyl species, which then reacts with a source of the hydroxyimino group. Subsequent reduction of the C=N bond of the hydroxyimino group furnishes the desired this compound.
Indirect Synthetic Pathways to the 1H-Isoindol-1-one Core with Subsequent 3-Substitution
Indirect methods first construct the 1H-isoindol-1-one core, followed by the introduction of the desired substituent at the 3-position. These multistep sequences offer flexibility in accessing a wide range of analogs.
Phthalimide-Based Cyclization Reactions
Phthalimides are versatile starting materials for the synthesis of isoindolin-1-ones. nih.govbeilstein-journals.orgresearchgate.net One common strategy involves the N-acylation of N-arylpiperazines with chloroacetyl chloride, followed by alkylation of phthalimide (B116566) with the resulting intermediate. nih.gov This method provides a route to various N-substituted isoindolin-1,3-diones. nih.govnih.gov Another approach is the cyclization of 2-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}carbamoyl)benzoic acid to form a novel phthalimide derivative. researchgate.net Furthermore, 3-aryl-3-hydroxyisoindolin-1-ones can be synthesized by reacting phthalimide with a Grignard reagent. chemicalbook.com
The following table summarizes the yields of some phthalimide-based cyclization reactions:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| Phthalimide | Grignard Reagent | 3-Aryl-3-hydroxyisoindolin-1-one | 95 |
| 2-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}carbamoyl)benzoic acid | - | 2-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-1H–isoindole-1,3(2H)-dione | - |
| N-Arylpiperazine | Chloroacetyl chloride, then Phthalimide | N-Substituted 1H-isoindole-1,3(2H)-dione | 47.24–92.91 nih.gov |
Benzylcyanide and 2-Iodobenzamide (B1293540) Mediated Routes for 3-Hydroxyisoindolin-1-ones
An efficient one-pot, two-step synthesis of 3-hydroxyisoindolin-1-one derivatives has been developed using 2-iodobenzamide and various substituted benzyl (B1604629) cyanides. rsc.orgrsc.orgntnu.edu.tw This copper-catalyzed reaction proceeds in the presence of cesium carbonate in DMSO. rsc.orgntnu.edu.tw The method has been successfully applied to synthesize 3-hydroxyisoindolinone derivatives with bromo substituents from 2-iodobenzamide and 2-bromobenzyl cyanide. rsc.orgntnu.edu.tw This represents the first use of benzyl cyanide as a benzoyl synthon for the synthesis of these compounds. rsc.orgntnu.edu.tw
The reaction of various N-substituted-2-iodobenzamide substrates, such as N-phenyl, N-benzyl, and N-ethylphenyl 2-iodobenzamide, with 2-bromobenzyl cyanide has been shown to furnish the corresponding hydroxyisoindolin-1-one derivatives in good yields. rsc.org
Photodecarboxylative Additions of Carboxylates to Phthalimides
A versatile and efficient method for synthesizing 3-substituted isoindolin-1-ones involves the photodecarboxylative addition of carboxylates to phthalimides. nih.govbeilstein-journals.orgjcu.edu.auresearchgate.netdntb.gov.uajcu.edu.auresearchgate.net This photochemical reaction utilizes readily available carboxylate salts as alkylation or arylation agents. nih.govbeilstein-journals.org The process is initiated by irradiating a mixture of an N-substituted phthalimide and a carboxylate, often in an aqueous medium or a mixture of acetone (B3395972) and a pH 7 buffer with UVB light. nih.govbeilstein-journals.orgjcu.edu.audntb.gov.ua This leads to the formation of 3-hydroxy-isoindolin-1-one derivatives. jcu.edu.audntb.gov.ua These intermediates can then be readily converted to the desired 3-alkyl or 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones via acid-catalyzed dehydration. nih.govbeilstein-journals.orgresearchgate.net This method has been successfully applied to the synthesis of known local anesthetics. nih.govresearchgate.net
The following table shows the yields of some photodecarboxylative addition reactions:
| Phthalimide Derivative | Carboxylate | Product | Yield (%) |
| N-(2-bromoethyl)phthalimide | Phenylacetate | 3-Benzyl-3-hydroxy-2-(2-bromoethyl)isoindolin-1-one | 63-95 nih.govbeilstein-journals.org |
| N-(3-bromopropyl)phthalimide | Phenylacetate | 3-Benzyl-3-hydroxy-2-(3-bromopropyl)isoindolin-1-one | 63-95 nih.govbeilstein-journals.org |
This photochemical approach represents a mild and effective alternative for accessing a variety of biologically active isoindolinone derivatives. nih.govbeilstein-journals.org
Metal-Catalyzed Cyclization Methodologies
Transition metal catalysis offers powerful tools for the construction of the isoindolinone scaffold through reactions like C-H activation, carbonylation, and cross-coupling. nih.gov While direct synthesis of this compound via these methods is not extensively documented in readily available literature, analogous structures, particularly 3-hydroxyisoindolinones and other substituted isoindolinones, have been successfully synthesized using copper and cobalt catalysts.
Copper-Catalyzed Synthesis:
A notable copper-catalyzed method involves the aerobic double functionalization of benzylic C(sp³)–H bonds in 2-alkylbenzamides to yield 3-hydroxyisoindolinones. rsc.org In this process, molecular oxygen serves as both the oxidant for the C-H functionalization and the source of the oxygen atom in the hydroxyl group. rsc.org This approach demonstrates excellent functional group tolerance. rsc.org
Another relevant copper-catalyzed reaction is the hydrosilylation of ketones, which, while not a direct cyclization to form the isoindolinone ring, is a key transformation in organic synthesis that can be facilitated by copper complexes. nih.gov
Cobalt-Catalyzed Synthesis:
Cobalt catalysis has emerged as a cost-effective and efficient method for constructing isoindolinone frameworks. One significant approach is the cobalt-catalyzed C(sp²)-H carbonylation of phenylglycinol derivatives to produce 3-hydroxymethyl isoindolinones. acs.orgnih.gov This reaction utilizes a picolinamide (B142947) directing group and diisopropyl azodicarboxylate (DIAD) as a carbon monoxide surrogate. acs.orgnih.gov The process is characterized by its broad substrate scope and high regioselectivity. acs.orgnih.gov
Furthermore, enantioselective C-H carbonylation using cobalt catalysts has been developed to synthesize chiral isoindolinones with high yields and excellent enantioselectivities. thieme-connect.com These reactions can proceed through desymmetrization, kinetic resolution, or parallel kinetic resolution, highlighting the versatility of cobalt catalysis in accessing stereochemically defined isoindolinones. thieme-connect.com Cobalt has also been employed in the synthesis of 3-iminoisoindolinones from benzamides and isocyanides through a C-H functionalization/annulation cascade. nih.gov
Table 1: Overview of Cobalt-Catalyzed Isoindolinone Synthesis
| Catalyst System | Starting Materials | Product Type | Key Features |
| Co(dpm)₂ / PivOH | Phenylglycinol derivatives, DIAD | 3-Hydroxymethyl isoindolinones | Traceless directing group, "CO" surrogate, broad substrate scope. acs.org |
| CoC₂O₄ / Chiral Ligand | Prochiral or racemic benzamides, CO | Chiral isoindolinones | High enantioselectivity (up to 99% ee), desymmetrization, kinetic resolution. thieme-connect.com |
| Cobalt Catalyst | Benzamides, isocyanides | 3-Iminoisoindolinones | C-H functionalization/annulation cascade. nih.gov |
Organocatalytic Approaches
Organocatalysis provides a metal-free alternative for the synthesis of isoindolinone derivatives, often under mild reaction conditions.
TBD-Catalyzed Synthesis:
The organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been effectively used for the rapid synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and various amines. researchgate.net This transformation occurs at room temperature and is highly efficient, providing access to a broad scope of 3-hydroxyisoindolin-1-ones. researchgate.net The reaction is also notable for its sustainability, requiring less solvent than traditional methods. researchgate.net
Table 2: TBD-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-ones
| Catalyst | Starting Materials | Key Reaction Conditions | Product Scope |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | 3-Alkylidenephthalides, Amines | Room temperature, reduced solvent volume | Broad scope of 3-hydroxyisoindolin-1-ones. researchgate.net |
Mechanistic Insights into this compound Synthesis and Related Pathways
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones.
Mechanism of TBD-Catalyzed Synthesis:
In the TBD-catalyzed synthesis of 3-hydroxyisoindolin-1-ones, TBD is proposed to act as a dual activator. researchgate.net The guanidine (B92328) base can deprotonate the amine nucleophile, increasing its reactivity. Simultaneously, the N-H group on the protonated TBD can act as a hydrogen bond donor, activating the electrophilic 3-alkylidenephthalide. researchgate.netresearchgate.net The reaction likely proceeds through a nucleophilic attack of the amine on the exocyclic double bond of the 3-alkylidenephthalide, followed by an intramolecular cyclization and tautomerization to yield the final 3-hydroxyisoindolin-1-one product. researchgate.net TBD's ability to function as both a nucleophilic catalyst and a Brønsted base is central to its effectiveness. acs.org
Mechanistic Aspects of Metal-Catalyzed Reactions:
For the rhodium-catalyzed synthesis of isoindolinones from N-benzoylsulfonamides and olefins, a postulated mechanism involves the initial C-H functionalization of the benzoyl group to form a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes insertion of the olefin, followed by β-hydride elimination and reductive elimination to furnish the isoindolinone product. nih.gov
In a related context, theoretical studies on the synthesis of 2-substituted-3-(1H-indol-3-yl)-isoindolin-1-one have highlighted the potential for the reaction to be catalyzed by water or even the substrate itself under certain conditions. nih.gov These calculations suggest that noncovalent interactions play a critical role in stabilizing transition states and intermediates, thereby influencing the reaction pathway and rate. nih.gov While not directly involving this compound, these findings underscore the importance of considering the entire reaction environment when elucidating reaction mechanisms.
Chemical Reactivity and Transformational Chemistry of 3 Hydroxyamino 1h Isoindol 1 One
Reactivity of the 1H-Isoindol-1-one Scaffold
The 1H-isoindol-1-one core, a bicyclic aromatic lactam, exhibits a rich and varied reactivity profile. Its chemical behavior is influenced by the electron-donating and -withdrawing effects of the fused benzene (B151609) ring and the lactam functionality.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the isoindol-1-one scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the existing substituents on the ring. uci.edu In a typical EAS mechanism, the aromatic ring acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the substitution product. masterorganicchemistry.com The rate-determining step is generally the initial attack on the electrophile, as it temporarily disrupts the stable aromatic system. uci.edumasterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst like FeX₃. uci.edu
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation: Addition of an alkyl group using an alkyl halide and a Lewis acid catalyst. It's important to note that this reaction can be prone to carbocation rearrangements and polyalkylation. uci.edu
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally less prone to rearrangement than alkylation. uci.edu
The regioselectivity of these reactions on the 1H-isoindol-1-one ring will be influenced by the directing effects of the lactam moiety and any other substituents present.
Nucleophilic Addition at the Carbonyl Group
The carbonyl group within the lactam ring of 1H-isoindol-1-one is an electrophilic center, making it a target for nucleophilic attack. masterorganicchemistry.comyoutube.com The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbon susceptible to attack by electron-rich species. youtube.comksu.edu.sa This reaction typically proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide. libretexts.org
The reactivity of the carbonyl group can be influenced by several factors:
Steric Hindrance: Bulky groups around the carbonyl can impede the approach of a nucleophile, slowing the reaction. youtube.comlibretexts.org
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and reactivity, while electron-donating groups have the opposite effect. masterorganicchemistry.comksu.edu.sa
Aldehydes are generally more reactive towards nucleophiles than ketones due to a greater polarization of the carbonyl bond and less steric hindrance. libretexts.org The approach of the nucleophile to the carbonyl carbon is not random; it follows a specific trajectory, often referred to as the Bürgi-Dunitz trajectory, which is approximately 107 degrees relative to the C=O bond axis. youtube.com
Ring Expansion and Rearrangement Reactions
The 1H-isoindol-1-one scaffold can undergo ring expansion and rearrangement reactions, often driven by the formation of a more stable carbocation intermediate or the relief of ring strain. chemistrysteps.commasterorganicchemistry.com These transformations can lead to the formation of larger ring systems, such as quinolinones. nih.gov
Carbocation rearrangements, like hydride shifts and alkyl shifts, can occur when a less stable carbocation can rearrange to a more stable one. masterorganicchemistry.commasterorganicchemistry.com For instance, a secondary carbocation may rearrange to a more stable tertiary carbocation if an adjacent hydrogen or alkyl group migrates. masterorganicchemistry.com
Reactions Involving the 3-(Hydroxyamino) Moiety
The 3-(hydroxyamino) group (-NHOH) is a versatile functional group that can undergo a variety of chemical transformations at the nitrogen and oxygen atoms.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the hydroxyamino group is nucleophilic and can participate in N-alkylation and N-acylation reactions.
N-Alkylation: This involves the formation of a new carbon-nitrogen bond. For instance, palladium-catalyzed cross-coupling reactions can be used to arylate hydroxylamines with aryl halides. organic-chemistry.org Iridium-catalyzed allylic substitution of unprotected hydroxylamine (B1172632) can also yield N-allylated products. organic-chemistry.org
N-Acylation: This reaction introduces an acyl group to the nitrogen atom. Chemoselective O-acylation of hydroxyamino acids can be achieved using acyl halides or anhydrides under acidic conditions, leaving the amino group free for other transformations. ffi.no
Derivatization to Oximes and Related Nitrogenous Functions
The hydroxyamino group can be readily converted into other nitrogen-containing functionalities, most notably oximes.
Oxime Formation: Oximes can be synthesized from alcohols, alkyl halides, or alkyl sulfonates through a two-step procedure involving substitution with a protected hydroxylamine derivative followed by deprotection. organic-chemistry.org
Other Derivatizations: The hydroxyamino group can also be a precursor for other nitrogenous compounds. For example, O-arylated hydroxylamines can be prepared via palladium-catalyzed coupling and can serve as intermediates for the synthesis of substituted benzofurans. organic-chemistry.org
Oxidation and Reduction Pathways of the Hydroxyamino Group
The hydroxyamino moiety (-NHOH) at the C3 position of the isoindolinone ring is a key functional group that can undergo both oxidation and reduction, leading to a variety of important derivatives. These transformations are pivotal for the synthesis of diverse molecular architectures.
Oxidation of the Hydroxyamino Group
The oxidation of the hydroxyamino group in 3-(hydroxyamino)-1H-isoindol-1-one can proceed through several stages, yielding nitroso and nitro derivatives. The specific outcome often depends on the choice of oxidizing agent and reaction conditions.
Analogous to the well-studied oxidation of N-hydroxyphthalimide (NHPI), the hydroxyamino group in the isoindolinone ring can be oxidized to a nitroxyl (B88944) radical intermediate. beilstein-journals.org This highly reactive species can then participate in further oxidation reactions. Common oxidizing agents that could be employed for this transformation include:
Lead(IV) acetate (B1210297) or tetraethyllead: These reagents are known to oxidize N-hydroxy compounds to their corresponding nitroso derivatives.
Peroxy acids (e.g., m-CPBA): These can further oxidize the nitroso intermediate to the nitro compound.
Metal-based catalysts: In conjunction with molecular oxygen, catalysts based on metals like copper, cobalt, or manganese can facilitate aerobic oxidation. beilstein-journals.org
The probable oxidation pathway can be summarized as follows:
Oxidation to the Nitroso Derivative: The initial oxidation of the hydroxyamino group leads to the formation of the corresponding 3-nitroso-1H-isoindol-1-one. This transformation involves the removal of one hydrogen atom from the hydroxyl group and one from the amino group.
Further Oxidation to the Nitro Derivative: The nitroso derivative can be subsequently oxidized to the 3-nitro-1H-isoindol-1-one. This step involves the introduction of an additional oxygen atom to the nitrogen of the nitroso group.
The table below summarizes potential oxidation reactions based on analogous transformations in related heterocyclic systems.
| Starting Material | Oxidizing Agent | Product | Reference (Analogy) |
| N-Hydroxy-isoindolin-1-one | Lead(IV) acetate | 3-Nitroso-1H-isoindol-1-one | [General oxidation of N-hydroxy compounds] |
| 3-Nitroso-1H-isoindol-1-one | m-CPBA | 3-Nitro-1H-isoindol-1-one | [General oxidation of nitroso compounds] |
| N-Hydroxyphthalimide | O2, Co(II) catalyst | Phthalimide (B116566) N-oxyl radical | beilstein-journals.org |
Reduction of the Hydroxyamino Group
The reduction of the hydroxyamino group is a crucial transformation that typically leads to the formation of the corresponding 3-amino-1H-isoindol-1-one. This amino derivative serves as a valuable precursor for the synthesis of a wide range of functionalized isoindolinones.
A key finding in the reactivity of related compounds is the reduction of N-hydroxy-2,3-dihydro-isoindolin-1-ones to their corresponding isoindolin-1-ones. nih.gov This suggests that the N-OH bond can be readily cleaved under reducing conditions. Common reducing agents and methods that could be applied include:
Catalytic Hydrogenation: This is a widely used method for the reduction of N-hydroxy compounds. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel are typically employed in the presence of hydrogen gas.
Dissolving Metal Reductions: Reagents like zinc dust in acetic acid or sodium in liquid ammonia (B1221849) can also effect the reduction of the hydroxyamino group.
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a catalyst like Pd/C.
The reduction pathway is generally a straightforward conversion of the hydroxyamino group to the amino group.
The following table outlines potential reduction reactions for this compound.
| Starting Material | Reducing Agent/Method | Product | Reference (Analogy) |
| This compound | H2, Pd/C | 3-Amino-1H-isoindol-1-one | [General reduction of N-hydroxy compounds] |
| This compound | Zn, Acetic Acid | 3-Amino-1H-isoindol-1-one | [General reduction of N-hydroxy compounds] |
| N-Hydroxy-2,3-dihydro-isoindolin-1-ones | Not specified | Isoindolin-1-ones | nih.gov |
Stereochemical Considerations in this compound Derivatives
The C3 position of the isoindolinone ring in this compound is a prochiral center. Substitution at this position, or on the hydroxyamino group itself, can lead to the formation of stereoisomers. The control of stereochemistry in the synthesis of 3-substituted isoindolinones is of paramount importance, as the biological activity of these compounds is often highly dependent on their absolute configuration. researchgate.net
Several strategies have been developed for the stereoselective synthesis of 3-substituted isoindolinones, and these principles are directly applicable to derivatives of this compound. These methods primarily fall into two categories:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom of the isoindolinone ring. This auxiliary directs the approach of a nucleophile or electrophile to one face of the molecule, leading to the preferential formation of one diastereomer. The auxiliary can then be removed to yield the enantiomerically enriched product. For instance, N-sulfinyl groups have been successfully used as chiral auxiliaries in the synthesis of 3-substituted isoindolinones. rsc.org
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. Both metal-based catalysts and organocatalysts have been employed for the enantioselective synthesis of 3-substituted isoindolinones. nih.gov For example, chiral phase-transfer catalysts have been used in the intramolecular aza-Michael reactions to produce optically active isoindolinones. researchgate.net
The stereochemical outcome of these reactions is often quantified by the diastereomeric ratio (dr) or the enantiomeric excess (ee). The absolute configuration of the newly formed stereocenter is typically determined by X-ray crystallography or by comparison with known compounds. rsc.org
The following table provides examples of stereoselective syntheses of 3-substituted isoindolinones that illustrate the principles applicable to this compound derivatives.
| Reaction Type | Chiral Source | Product Type | Stereoselectivity | Reference |
| Rh(III)-catalyzed C–H olefination/annulation | N-sulfinyl amide (chiral auxiliary) | (S)-isoindolinones | up to 5.5:1 dr | rsc.org |
| Intramolecular aza-Michael reaction | Cinchoninium phase-transfer catalyst | Enantioenriched 3-substituted isoindolinones | up to 95% ee | researchgate.netnih.gov |
| Aldol-cyclization rearrangement | Chiral tertiary-amine urea (B33335) organocatalyst | Enantiomeric 3-substituted isoindolidinones | up to 95% ee | nih.gov |
The separation of stereoisomers can be achieved through various techniques, including preparative chiral high-performance liquid chromatography (HPLC). chim.it This method is often employed for the resolution of racemic mixtures of bioactive isoindolinones. chim.it
Advanced Research Applications and Methodological Contributions
3-(Hydroxyamino)-1H-isoindol-1-one as a Synthetic Intermediate in Heterocyclic Chemistry
The chemical architecture of this compound, featuring a reactive hydroxyamino group appended to the lactam ring, makes it a valuable and versatile intermediate for the synthesis of more complex heterocyclic systems. Its utility stems from the ability of the hydroxyamino moiety and the isoindolinone core to participate in a variety of chemical transformations, leading to the construction of novel fused and substituted heterocycles.
Research has demonstrated that 3-substituted isoindolin-1-ones can be derived from precursors like 2-cyanobenzaldehyde (B126161) through nucleophilic addition and subsequent cyclization. nih.gov The resulting isoindolinone can then serve as a platform for further reactions. For instance, intramolecular cyclization of appropriately substituted 3-aminoisoindolin-1-one (B2715335) derivatives is a key strategy for assembling bicyclic and tricyclic systems. This approach has been successfully employed to create cinnoline (B1195905) and 1,2,4-benzotriazine (B1219565) frameworks, which are important classes of nitrogen-containing heterocycles with diverse biological activities. nih.gov
The general strategy involves a two-step process: first, the synthesis of the 3-substituted isoindolin-1-one (B1195906), followed by a cyclization reaction that forges a new ring onto the existing scaffold. The specific outcome is dictated by the nature of the substituent at the 3-position and the reaction conditions employed.
Table 1: Synthesis of Heterocyclic Systems from Isoindolin-1-one Intermediates
| Starting Intermediate Class | Reagents/Conditions | Resulting Heterocycle | Reference |
| 3-((2-Nitrophenyl)amino)isoindolin-1-one | Varies (Intramolecular Cyclization) | 1,2,4-[e]-Benzotriazine derivative | nih.gov |
| 3-(2-(2-Nitrophenyl)acetonitrile)isoindolin-1-one | Varies (Intramolecular Cyclization) | Cinnoline derivative | nih.gov |
| 3-Cyanoacetyl Indoles (related structures) | Aromatic Aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine, Et3N | Polysubstituted 4H-Pyran | nih.gov |
| 3-Cyanoacetyl Indoles (related structures) | Hydrazine Hydrate | Pyrazole (B372694) derivative | nih.gov |
This synthetic versatility allows chemists to generate libraries of complex molecules from a common isoindolinone precursor, facilitating the exploration of chemical space for various applications.
Role in Lead Compound Identification and Optimization in Drug Discovery
In the field of drug discovery, a "lead compound" is a molecule that shows promising biological activity against a specific target and serves as the starting point for chemical modifications to enhance its therapeutic properties. biobide.comupmbiomedicals.com The process of refining this initial molecule is known as lead optimization, which aims to improve potency, selectivity, and pharmacokinetic characteristics (ADMET: absorption, distribution, metabolism, excretion, and toxicity). danaher.com
The isoindoline (B1297411) core, including the isoindolin-1-one substructure, is considered a "privileged scaffold" in medicinal chemistry because it is a key structural component in numerous clinically approved drugs used for conditions ranging from cancer to hypertension. mdpi.com Consequently, this compound and its analogues are highly valuable starting points for identifying and optimizing new lead compounds.
Lead Identification: The process often begins with high-throughput screening (HTS), where large libraries of chemicals are tested for activity against a biological target. upmbiomedicals.comdanaher.com Libraries containing derivatives of this compound can be synthesized to explore how different substituents on the scaffold affect target binding. The compounds that show activity, known as "hits," are then validated. biobide.com
Lead Optimization: Once a hit containing the isoindolin-1-one core is identified, lead optimization commences. This involves the systematic chemical modification of the lead compound to improve its drug-like properties. biobide.com Chemists synthesize a series of analogues where different functional groups are strategically altered. For a molecule like this compound, optimization efforts might focus on:
Modifying the Hydroxyamino Group: Acylation, alkylation, or replacement of this group to enhance target interaction or metabolic stability.
Substitution on the Aromatic Ring: Adding substituents to the benzene (B151609) portion of the isoindolinone to improve binding affinity or alter solubility.
Modification at the Lactam Nitrogen: Introducing different groups at the N-2 position to probe interactions with the biological target and modulate physicochemical properties.
This iterative cycle of design, synthesis, and testing is central to refining a lead compound into a viable drug candidate. danaher.com Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often used to predict how modifications will affect a compound's properties, thereby guiding the synthetic effort. danaher.commdpi.com
Table 2: Strategies in Lead Optimization of an Isoindolin-1-one Scaffold
| Optimization Goal | Strategy | Example Modification on Isoindolin-1-one Core |
| Improve Potency | Enhance binding interactions with the target. | Introduce hydrogen bond donors/acceptors on the aromatic ring. |
| Increase Selectivity | Minimize binding to off-targets. | Add bulky groups to exploit unique features of the target's binding pocket. |
| Enhance Bioavailability | Improve solubility and membrane permeability. | Modify the lactam N-substituent to balance lipophilicity. |
| Improve Metabolic Stability | Block sites of metabolic degradation. | Replace metabolically labile hydrogens with fluorine. |
The structural rigidity and synthetic tractability of the this compound scaffold make it an excellent foundation for these optimization campaigns, enabling the development of potent and selective therapeutic agents.
Spectroscopic and Diffraction Techniques for Characterization of this compound and its Derivatives
The unambiguous identification and structural elucidation of this compound and its derivatives are critical for ensuring purity, confirming synthetic outcomes, and understanding structure-activity relationships. A suite of analytical techniques is employed for this purpose, with spectroscopic and diffraction methods being the most prominent.
Spectroscopic Methods: Spectroscopic techniques provide detailed information about a molecule's chemical structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. For a derivative of this compound, ¹H NMR would reveal the number and chemical environment of protons, including those on the aromatic ring, the C3-methine proton, and protons associated with the N-hydroxyamino group and any other substituents.
Mass Spectrometry (MS): This technique determines the molecular weight of a compound with high accuracy, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for this. Furthermore, tandem mass spectrometry (MS/MS) provides information about the molecule's structure by analyzing its fragmentation patterns upon collision-induced dissociation. mdpi.com This can help confirm the connectivity of the isoindolinone core and its substituents.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In this compound, characteristic absorption bands would be observed for the lactam carbonyl (C=O) group, the N-H and O-H bonds of the hydroxyamino moiety, and the C-H bonds of the aromatic ring.
Table 3: Analytical Techniques for the Characterization of Isoindolin-1-one Derivatives
| Technique | Information Provided | Application to Isoindolin-1-one Derivatives | Reference |
| ¹H NMR | Number and environment of protons. | Confirms the hydrogen framework and presence of key functional groups. | mdpi.com |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula and structural connectivity. | mdpi.com |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies characteristic bonds like C=O (lactam) and O-H/N-H. | mdpi.com |
| X-ray Diffraction | Precise 3D atomic arrangement in a crystal. | Determines exact bond lengths, angles, and conformation for structure-based design. | researchgate.netresearchgate.net |
Together, these methods provide a comprehensive characterization of this compound and its derivatives, underpinning their development in synthetic and medicinal chemistry.
Challenges and Prospective Directions in 3 Hydroxyamino 1h Isoindol 1 One Research
Overcoming Synthetic Challenges for Complex Derivatives
The synthesis of complex isoindolinone derivatives is often hampered by challenges related to reaction conditions, selectivity, and unexpected molecular rearrangements. Historically, the creation of these scaffolds has involved metal-catalyzed processes, which present drawbacks such as high costs and the need for meticulous purification to remove metal residues, a critical step for pharmaceutical applications. nih.gov Consequently, a primary objective in the field is the development of efficient, mild, and sustainable synthetic methodologies.
Recent research highlights the complexities that can arise during the modification of the isoindolinone core. For instance, attempts to functionalize benzo[e]isoindolinone derivatives using organolithium reagents have led to unexpected outcomes. Instead of simple addition or substitution, these reactions can trigger a cascade involving lactam ring opening and intramolecular cyclization, ultimately yielding hydroxy- and anilinoindanone derivatives rather than the desired isoindolinone product. mdpi.comnih.govresearchgate.net The distribution of these products is highly sensitive to reaction conditions such as temperature and time, as well as the specific organolithium reagent used (e.g., n-BuLi, s-BuLi, MeLi). mdpi.comnih.gov
Similarly, reactions intended to expand the heterocyclic ring, such as treating 3-hydroxybenzo[e]isoindolinone with hydrazine, can also produce unexpected side products. mdpi.comnih.gov Instead of a single phthalazinone product, a mixture of the expected benzo[f]phthalazinone and a 4-aminobenzo[f]phthalazinone derivative was formed. mdpi.comnih.gov These examples underscore a significant challenge: predicting and controlling the reactivity of the isoindolinone skeleton. Future synthetic strategies must focus on developing more robust and predictable reactions that allow for the precise installation of desired functional groups without triggering unintended molecular rearrangements. The development of metal-free synthetic routes, such as those utilizing chlorosulfonyl isocyanate (CSI), represents a promising step towards milder and more environmentally friendly production of these valuable compounds. nih.gov
| Reagent | Starting Material | Observed Outcome | Reference |
| Alkyllithiums (n-BuLi, s-BuLi, MeLi) | 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Formation of hydroxyindanones and anilinoindanones via ring opening and cyclization. | mdpi.comnih.govresearchgate.net |
| Hydrazine Hydrate | 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Formation of a mixture of benzo[f]phthalazinone and 4-aminobenzo[f]phthalazinone. | mdpi.comnih.gov |
| Chlorosulfonyl isocyanate (CSI) / Alcohols | 2-Benzoylbenzoic acid | Efficient, metal-free synthesis of isoindolinone derivatives. | nih.gov |
Deepening Mechanistic Understanding of Biological Actions
Derivatives of the isoindolinone and related isoindole-1,3-dione core exhibit a remarkable diversity of biological activities, acting on a wide array of molecular targets. This promiscuity is both a source of therapeutic potential and a significant scientific challenge. Compounds from this class have been identified as potent inhibitors of several key enzyme families, including:
Histone Deacetylases (HDACs): Certain isoindolinone derivatives show nanomolar inhibitory concentrations (IC₅₀) against HDAC1, making them promising candidates for anticancer therapies. nih.gov Molecular docking studies suggest these compounds fit effectively into the enzyme's active site, providing a rationale for their high potency. nih.gov
Carbonic Anhydrases (CAs): Novel isoindolinone derivatives have demonstrated potent, low-nanomolar inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov
Caspases: The isoindolinone scaffold has been utilized to develop caspase inhibitors, which show potential in treating diseases related to apoptosis by reducing interleukin-1β (IL-1β) and cell death. google.com
Cyclooxygenases (COX): Various N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2, enzymes central to inflammation and pain. mdpi.comnih.govnih.gov
Cholinesterases: In the context of neurodegenerative diseases, isoindoline-1,3-dione derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
A primary challenge is to move beyond identifying these activities to a deeper, mechanistic understanding of how these molecules interact with their targets. While computational methods like molecular docking provide valuable insights into binding modes, a more profound comprehension of the structure-activity relationships (SAR) is needed. nih.govmdpi.com For example, it is crucial to understand how specific substitutions on the isoindolinone ring influence potency and, critically, selectivity between different enzyme isoforms (e.g., HDAC1 vs. HDAC3, or COX-1 vs. COX-2). nih.govmdpi.comnih.gov Elucidating these details will be essential for designing second-generation compounds with improved therapeutic profiles and fewer off-target effects.
| Biological Target | Example Activity | Reference |
| Histone Deacetylase 1 (HDAC1) | Nanomolar IC₅₀ values, antiproliferative activity against cancer cell lines. | nih.gov |
| Carbonic Anhydrase I & II (hCA I & II) | Potent inhibition with Ki values in the low nanomolar range. | nih.gov |
| Caspases | Reduction of interleukin-1β and cell death. | google.com |
| Cyclooxygenase (COX-1 & COX-2) | Inhibition of COX enzymes, with some derivatives showing selectivity for COX-2. | mdpi.comnih.gov |
| Acetylcholinesterase (AChE) | Potent inhibitory activity with IC₅₀ values in the nanomolar range. | nih.gov |
Novel Applications in Chemical Biology and Materials Science
The inherent chemical properties and biological versatility of the isoindolinone scaffold make it an attractive candidate for applications beyond traditional pharmacology. The exploration of this framework in chemical biology and materials science is a growing area with considerable prospective directions.
In chemical biology , the diverse enzymatic targets of isoindolinone derivatives make them ideal starting points for the design of chemical probes. These tools could be used to investigate complex biological pathways. For instance, fluorescently tagged or biotinylated derivatives could be synthesized to visualize enzyme localization within cells or to isolate and identify novel binding partners. Given their activity against enzymes like HDACs and caspases, such probes could be invaluable for studying epigenetics and programmed cell death.
In materials science , the aromatic, planar structure of the isoindolinone core suggests potential for creating novel functional materials. Research into the broader class of isoindoline-1,3-diones has pointed towards applications as herbicides, colorants, dyes, and polymer additives. researchgate.net The rigid structure and potential for π-π stacking could be exploited in the development of organic semiconductors or photochromic materials, where the material's color changes upon exposure to light. researchgate.net The synthesis of isoindolinone-containing polymers could lead to new materials with enhanced thermal stability or specific optical properties. The future in this area lies in systematically investigating how modifications to the core structure influence these material properties, paving the way for their use in electronics, photonics, and advanced coatings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(hydroxyamino)-1H-isoindol-1-one derivatives, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : A key strategy involves intramolecular cyclization or functionalization of isoindol-1-one precursors. For example, describes the formation of a related compound, 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one, as a byproduct during radical scavenger synthesis. Optimization includes controlling temperature, solvent polarity, and stoichiometric ratios of reagents to suppress competing pathways. Characterization via NMR and IR (as in ) helps identify byproducts and refine conditions .
Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of this compound derivatives?
- Methodological Answer : provides a template for structural validation. For instance, NMR peaks at δ 2.60–5.34 ppm confirm methylene and aromatic protons in isoindol-1-one derivatives, while IR bands at 1674–1732 cm indicate carbonyl groups. Comparative analysis with computational predictions () can resolve ambiguities in hydroxyamino or substituent positioning .
Q. What safety protocols are recommended for handling isoindol-1-one derivatives during synthesis?
- Methodological Answer : While direct data on this compound is limited, outlines general precautions: use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and employ water-miscible solvents (e.g., ethanol) for spill containment. Stability tests under varying pH and temperature are advised due to the reactive hydroxyamino group .
Advanced Research Questions
Q. How do metal cofactors influence the biological activity of isoindol-1-one derivatives, and how should experimental designs account for this?
- Methodological Answer : highlights that HIV-1 integrase inhibition by bis-salicylhydrazides is cofactor-dependent. For Mn- vs. Mg-assayed systems, activity disparities arise from chelation efficiency and conformational changes. Researchers should pre-screen cofactor requirements using isothermal titration calorimetry (ITC) and validate findings with cellular assays (e.g., HIV-1 vector models) .
Q. What computational methods are effective in predicting the antioxidant activity of hydroxyamino-substituted isoindol-1-ones?
- Methodological Answer : and emphasize density functional theory (DFT) for geometric optimization of hydroxyimino groups. Parameters like HOMO-LUMO gaps and Mulliken charges correlate with radical scavenging efficacy (e.g., DPPH assay results). Molecular docking can further assess interactions with oxidative enzymes, though experimental validation via dose-response curves (ANOVA, p<0.05) is critical to confirm computational predictions .
Q. How can contradictory data on isoindol-1-one derivative reactivity be resolved when using different synthetic routes?
- Methodological Answer : Discrepancies may stem from divergent intermediates or solvent effects. For example, notes byproduct formation via anionic ring-enlargement reactions. Systematic comparison using high-resolution mass spectrometry (HRMS) and X-ray crystallography (as in ) clarifies structural variations. Reaction kinetic studies (e.g., time-resolved IR) can identify rate-limiting steps influencing outcomes .
Q. What strategies enhance selectivity in pharmacological applications of this compound derivatives?
- Methodological Answer : demonstrates that conformationally constrained analogs (e.g., 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one) improve selectivity for HIV-1 integrase strand transfer over 3'-processing. Structure-activity relationship (SAR) studies should prioritize substituent steric effects and hydrogen-bonding capacity. In vitro assays with isoform-specific enzymes (e.g., kinase panels) further refine selectivity profiles .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
